7,8-Dihydroxykynurenic acid

CAS No.:

Cat. No.: VC1576107

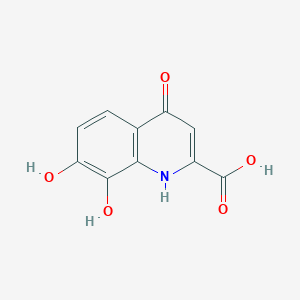

Molecular Formula: C10H7NO5

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7NO5 |

|---|---|

| Molecular Weight | 221.17 g/mol |

| IUPAC Name | 7,8-dihydroxy-4-oxo-1H-quinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO5/c12-6-2-1-4-7(13)3-5(10(15)16)11-8(4)9(6)14/h1-3,12,14H,(H,11,13)(H,15,16) |

| Standard InChI Key | TYPRWJJYCBNAQC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C(=O)C=C(N2)C(=O)O)O)O |

| Canonical SMILES | C1=CC(=C(C2=C1C(=O)C=C(N2)C(=O)O)O)O |

Introduction

Chemical Structure and Properties

7,8-Dihydroxykynurenic acid is characterized by its distinctive molecular structure featuring two hydroxyl groups at positions 7 and 8 of the quinoline ring system. This chemical modification significantly alters its properties compared to its parent compound, kynurenic acid.

Molecular Characteristics

7,8-Dihydroxykynurenic acid is formally known as 7,8-dihydroxy-4-oxo-7,8-dihydro-1H-quinoline-2-carboxylic acid. It has the molecular formula C10H9NO5 and a molecular weight of 223.18 g/mol . As the name suggests, it is the 7,8-dihydro-7,8-dihydroxy derivative of kynurenic acid, which itself has the formula C10H7NO3 and a molecular weight of 189.17 g/mol . The additional oxygen atoms in 7,8-dihydroxykynurenic acid result from hydroxylation at the 7 and 8 positions of the quinoline structure.

Chemical Identifiers and Nomenclature

The compound is identified by several systematic and database identifiers, facilitating its reference in scientific literature and chemical databases. These identifiers include:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 7,8-dihydroxy-4-oxo-7,8-dihydro-1H-quinoline-2-carboxylic acid |

| PubChem CID | 439458 |

| ChEBI ID | CHEBI:17109 |

| KEGG ID | C01249 |

| InChI | InChI=1S/C10H9NO5/c12-6-2-1-4-7(13)3-5(10(15)16)11-8(4)9(6)14/h1-3,6,9,12,14H,(H,11,13)(H,15,16) |

| InChI Key | LLAWHKBFIBTIBH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(C1O)O)NC(=CC2=O)C(=O)O |

Biosynthesis and Metabolism

The biosynthetic pathways leading to 7,8-dihydroxykynurenic acid formation involve multiple enzymatic steps and are part of the broader kynurenine pathway of tryptophan metabolism. Understanding these pathways provides insights into the compound's physiological roles and potential pharmacological applications.

Biosynthetic Pathway

The formation of 7,8-dihydroxykynurenic acid occurs primarily through the hydroxylation of kynurenic acid. In bacteria, particularly Pseudomonas fluorescens, this process has been well-documented. The biosynthetic pathway involves the following key steps:

-

Conversion of tryptophan to formylkynurenine by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO)

-

Conversion of formylkynurenine to kynurenine by kynurenine formamidase

-

Transformation of kynurenine to kynurenic acid by kynurenine aminotransferase (KAT)

-

Hydroxylation of kynurenic acid to form 7,8-dihydro-7,8-dihydroxykynurenic acid

-

Dehydrogenation to form 7,8-dihydroxykynurenic acid

In bacterial systems, specifically Pseudomonas fluorescens (ATCC 11299B), a partially purified enzyme preparation can catalyze the formation of an intermediate compound from kynurenic acid. This reaction consumes equimolar amounts of reduced nicotinamide adenine dinucleotide (NADH) or reduced nicotinamide adenine dinucleotide phosphate (NADPH) and oxygen. The enzyme responsible has been referred to as kynurenic acid hydroxylase .

Biological Functions and Mechanisms of Action

7,8-Dihydroxykynurenic acid exhibits various biological activities that make it potentially relevant for multiple physiological processes and therapeutic applications. These functions are primarily derived from its relationship to kynurenic acid and its unique chemical structure.

Neuroprotective Effects

One of the most significant potential functions of 7,8-dihydroxykynurenic acid is its neuroprotective capability. This property likely stems from its relationship to kynurenic acid, which is a known antagonist at excitatory glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors.

Research suggests that compounds structurally related to 7,8-dihydroxykynurenic acid may help protect neurons against excitotoxicity, a pathological process that contributes to neuronal damage in various neurodegenerative conditions, including Alzheimer's and Parkinson's diseases. By modulating glutamatergic neurotransmission, 7,8-dihydroxykynurenic acid could potentially mitigate neuronal damage associated with excessive glutamate activity.

Antioxidant Properties

The presence of hydroxyl groups in 7,8-dihydroxykynurenic acid likely contributes to potential antioxidant activities. Kynurenic acid itself has demonstrated scavenging properties against reactive oxygen species (ROS) such as hydroxyl radicals (OH- ), superoxide anions (O2-), and peroxynitrite (ONOO-) . The additional hydroxyl groups in 7,8-dihydroxykynurenic acid may enhance these antioxidant capabilities, making it potentially valuable for counteracting oxidative stress in biological systems.

Experimental data from studies on kynurenic acid have shown that it can significantly reduce ROS production and lipid peroxidation induced by various stressors . These findings suggest that 7,8-dihydroxykynurenic acid might possess similar or even enhanced antioxidant properties, warranting further investigation in this context.

Metabolism in Different Organisms

The metabolism of 7,8-dihydroxykynurenic acid exhibits interesting variations across different organisms, providing insights into its evolutionary significance and potential functional roles.

Bacterial Metabolism

In bacteria, particularly Pseudomonas fluorescens, the pathway for 7,8-dihydroxykynurenic acid formation has been well-characterized. These organisms possess the enzymatic machinery necessary to convert kynurenic acid to 7,8-dihydroxykynurenic acid through the intermediate 7,8-dihydro-7,8-dihydroxykynurenic acid .

The presence of this metabolic pathway in bacteria suggests that 7,8-dihydroxykynurenic acid may serve important functions in these organisms, potentially related to tryptophan metabolism or adaptation to specific environmental conditions.

Mammalian Metabolism

While the bacterial pathway for 7,8-dihydroxykynurenic acid formation is well-established, it remains unclear whether similar pathways exist in mammals . The kynurenine pathway in mammals is primarily oriented toward NAD+ synthesis, with kynurenic acid representing a branch product of this pathway.

Understanding whether mammals can produce 7,8-dihydroxykynurenic acid and, if so, through what mechanisms, represents an important area for future research. This knowledge would provide insights into the potential physiological roles of this compound in higher organisms and its relevance for human health and disease.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of 7,8-dihydroxykynurenic acid in biological samples require sophisticated analytical techniques. Several methodologies have been developed and applied for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS represents one of the most powerful and widely used techniques for analyzing kynurenine pathway metabolites, including 7,8-dihydroxykynurenic acid. This approach combines the separation capabilities of liquid chromatography with the sensitivity and specificity of mass spectrometry detection.

In studies investigating kynurenine pathway metabolites in yeast, LC-MS has been successfully employed to quantify compounds including kynurenine and kynurenic acid . Similar methodologies could be applied for the detection and quantification of 7,8-dihydroxykynurenic acid in various biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with ultraviolet or fluorescence detection, provide another valuable approach for analyzing 7,8-dihydroxykynurenic acid. These methods typically involve sample preparation, chromatographic separation, and detection based on the compound's spectroscopic properties.

The development of specific and sensitive HPLC methods for 7,8-dihydroxykynurenic acid analysis represents an important area for methodological advancement, potentially facilitating more widespread investigation of this compound in various research contexts.

Future Research Directions

Despite the existing knowledge about 7,8-dihydroxykynurenic acid, numerous questions remain unanswered, pointing to several important directions for future research.

Mammalian Metabolism and Physiological Roles

A critical area for future investigation involves determining whether mammals can synthesize 7,8-dihydroxykynurenic acid and, if so, through what enzymatic pathways. Understanding the potential physiological roles of this compound in mammalian systems would provide valuable insights into its relevance for human health and disease.

Research could explore whether mammalian enzymes can hydroxylate kynurenic acid at the 7 and 8 positions and under what conditions this might occur. Additionally, studies could investigate potential functions of 7,8-dihydroxykynurenic acid in various physiological processes, including neurotransmission, inflammation, and oxidative stress responses.

Therapeutic Applications

The potential neuroprotective, antioxidant, and anti-inflammatory properties of 7,8-dihydroxykynurenic acid suggest various therapeutic applications that warrant further exploration. Future research could investigate the compound's efficacy in models of neurodegenerative diseases, inflammatory conditions, and oxidative stress-related disorders.

Development of synthetic analogs with enhanced stability, bioavailability, or target specificity represents another promising direction. Such compounds could potentially serve as leads for drug discovery efforts targeting conditions associated with glutamatergic excitotoxicity, oxidative stress, or chronic inflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume